3-Thia-9-azaspiro[5.5]undecane hydrochloride
Overview
Description
3-Thia-9-azaspiro[5.5]undecane hydrochloride is a chemical compound with the molecular weight of 207.77 . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H17NS.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound has a molecular weight of 207.77 g/mol . It is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
- 3-Thia-9-azaspiro[5.5]undecane hydrochloride has been a subject of interest in the synthesis of various chemical compounds. For instance, it has been used in the novel Prins cascade process for synthesizing 1,9-dioxa-4- azaspiro[5.5]undecane derivatives, a method that involves the coupling of aldehydes with certain sulfonamides (Reddy et al., 2014).
- The compound also finds application in the efficient synthesis of 1-thia-5-azaspiro[5.5]undec-2-ene, and its subsequent recyclization to other chemically significant derivatives (Shaker et al., 2011).
Pharmacological Applications
- In the pharmaceutical sector, derivatives of this compound have been explored for their potential medicinal properties. For instance, specific derivatives have shown promise as platelet aggregation inhibitors, which could be significant in the development of treatments for various blood clot-related disorders (Pandey et al., 2001).
Applications in Organic Chemistry
- In organic chemistry, this compound has been used as a reagent in the synthesis of peptides and other complex organic molecules. For example, it was utilized in the synthesis of N-protected amino acid-ASUD esters, which are useful in peptide synthesis (Rao et al., 2016).
Stereoelectronic Effects Study
- The compound's derivatives are also used in studying stereoelectronic effects, such as anomeric and exo-anomeric effects, in organic chemistry. This is crucial for understanding the behavior of certain functional groups in chemical reactions (Deslongchamps et al., 1981).
Development of Antiviral Agents
- Recently, derivatives of this compound have been evaluated for antiviral properties, particularly against human coronaviruses, showcasing their potential in the development of new antiviral drugs (Apaydın et al., 2019).
Anticancer Research
- Additionally, certain derivatives have been synthesized and studied for their anticancer activity, indicating the potential of these compounds in cancer treatment research (Flefel et al., 2017).
Safety and Hazards
The safety information for 3-Thia-9-azaspiro[5.5]undecane hydrochloride indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets by competitively inhibiting the GABAAR . This could result in changes to the transmission of inhibitory signals in the nervous system.
Biochemical Pathways
If it acts as a GABAAR antagonist like related compounds, it could affect the GABAergic pathway, potentially leading to downstream effects on neuronal excitability and neurotransmission .
Result of Action
If it acts as a GABAAR antagonist like related compounds, it could potentially lead to increased neuronal excitability .
properties
IUPAC Name |
3-thia-9-azaspiro[5.5]undecane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NS.ClH/c1-5-10-6-2-9(1)3-7-11-8-4-9;/h10H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCCXKPLMTLIOCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCSCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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